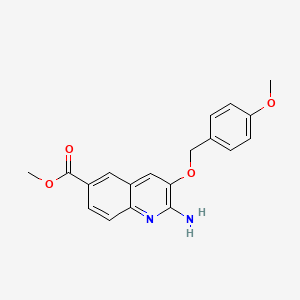
Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization at specific positions to introduce the amino, methoxybenzyl, and carboxylate groups. Key steps may include:
Cyclization reactions: to form the quinoline core.
Nucleophilic substitution: to introduce the amino group.
Esterification: to form the carboxylate ester.
Etherification: to attach the 4-methoxybenzyl group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents used in these processes are selected to ensure efficient and scalable production.
化学反应分析
Types of Reactions: Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfere with DNA or RNA synthesis: Inhibiting the replication of pathogens or cancer cells.
Induce apoptosis: Triggering programmed cell death in diseased cells.
相似化合物的比较
Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline-2-carboxylate: A compound with different substituents but similar core structure.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C19H18N2O4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
methyl 2-amino-3-[(4-methoxyphenyl)methoxy]quinoline-6-carboxylate |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-6-3-12(4-7-15)11-25-17-10-14-9-13(19(22)24-2)5-8-16(14)21-18(17)20/h3-10H,11H2,1-2H3,(H2,20,21) |
InChI 键 |
KZPCPCYNCXLIDI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COC2=C(N=C3C=CC(=CC3=C2)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-(Hexafluorocyclopentene-1,2-diyl)bis[2-methyl-5-(4-aminophenyl)thiophene]](/img/structure/B15217988.png)
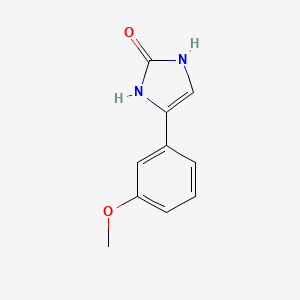
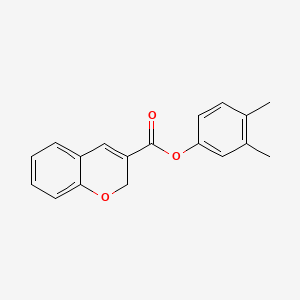
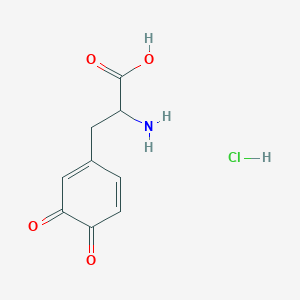
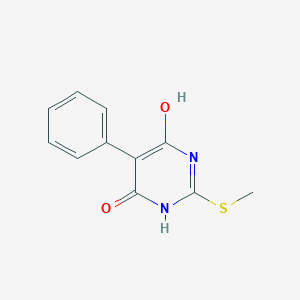
![benzyl (5R,7S)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B15218030.png)
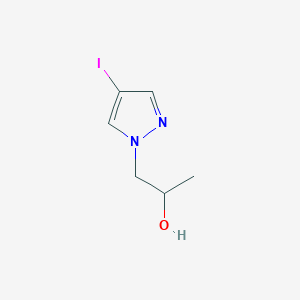
![7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B15218039.png)
![4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)

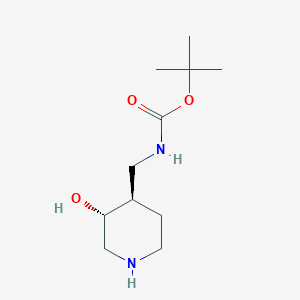
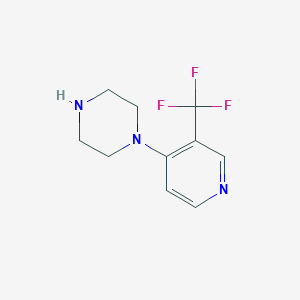
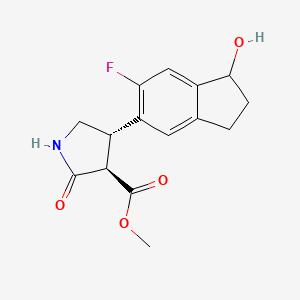
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15218064.png)
